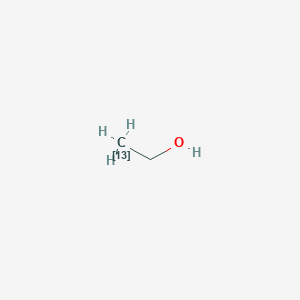

Ethanol-2-13C

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Ethanol-2-13C can be synthesized through several methods. One common approach involves the fermentation of glucose-13C, where the glucose is labeled with the 13C isotope at the carbon-2 position. The fermentation process is carried out using yeast, which converts the glucose-13C into this compound .

Industrial Production Methods: In industrial settings, this compound is produced by chemical synthesis. One method involves the reaction of 13C-labeled acetaldehyde with hydrogen in the presence of a catalyst to produce this compound. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres .

化学反応の分析

Metabolic Reactions and Neurochemical Incorporation

Ethanol-2-¹³C undergoes hepatic metabolism to produce [2-¹³C]acetate, which crosses the blood-brain barrier and integrates into key neurochemical pathways:

-

Oxidation Pathway :

The ¹³C label is incorporated into glutamate , glutamine , and GABA via α-ketoglutarate oxidation .

-

Chronic Exposure Effects :

Chronic ethanol consumption increases cerebral acetate uptake, leading to elevated ¹³C enrichment in glutamine (1.8×), glutamate (1.5×), and GABA (1.3×) compared to ethanol-naïve subjects .

| Metabolite | ¹³C Enrichment (Chronic) | ¹³C Enrichment (Naïve) |

|---|---|---|

| Glutamine | 0.45 ± 0.03 | 0.25 ± 0.02 |

| Glutamate | 0.38 ± 0.02 | 0.26 ± 0.03 |

| GABA | 0.29 ± 0.01 | 0.22 ± 0.02 |

Oxidation Reactions and Mechanisms

Ethanol-2-¹³C is oxidized to acetic acid or acetaldehyde under controlled conditions:

-

Chromic Acid (H₂CrO₄) Oxidation :

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetic acid-¹³C | 92 | Acidic, 100°C | |

| PCC | Acetaldehyde-¹³C | 78 | Dichloromethane, RT |

Acid-Base Reactivity

Ethanol-2-¹³C exhibits amphiprotic behavior:

-

Acidity : (weaker than water). Reacts with strong bases (e.g., NaH) to form ethoxide-¹³C :

-

Basicity : Protonated by strong acids (e.g., ) to form oxonium ions, facilitating substitution/elimination reactions2 .

Esterification and Dehydration

-

Ester Formation :

Reacts with carboxylic acids (e.g., acetic acid) under acid catalysis: -

Dehydration :

Forms ethylene-¹³C via -catalyzed elimination :

NMR Spectroscopy and Structural Analysis

The ¹³C label enables precise tracking in NMR studies:

-

¹³C NMR Shifts :

-

Metabolic Tracing : Enhanced ¹³C signal in brain metabolites confirms ethanol-derived acetate utilization .

Isotope Effects in Reaction Kinetics

科学的研究の応用

Metabolic Studies

Ethanol-2-13C is extensively used in metabolic flux analysis, a technique that allows researchers to trace the pathways of metabolites within biological systems. This application is crucial for understanding metabolic pathways and the effects of various substrates on cellular metabolism.

Case Study: Metabolic Flux Analysis in Microorganisms

A study utilized this compound to investigate the metabolic pathways in Escherichia coli. The researchers constructed a two-step heterologous ethanol utilization pathway to enhance the production of acetyl-CoA derived compounds. By employing isotope-labeled ethanol, they could track the incorporation of carbon into various metabolites, revealing insights into microbial metabolism and potential biotechnological applications .

Food Authenticity Testing

This compound plays a pivotal role in food science, particularly in verifying the authenticity of food products. The carbon isotope ratio analysis using this compound can detect adulteration in fruit juices and syrups by identifying the source of sugars used in production.

Case Study: Detection of Sugar Additions

A collaborative study demonstrated the effectiveness of carbon-13 isotope ratio mass spectrometry (13C-IRMS) combined with this compound to analyze fruit juices and maple syrup. The method successfully differentiated between sugars derived from C3 and C4 plants, thus identifying potential adulteration with cheaper sugars like corn syrup . The precision of this method was confirmed across multiple laboratories, establishing it as a reliable technique for food authenticity testing.

Environmental Monitoring

This compound is also utilized in environmental studies to monitor volatile organic compounds (VOCs) emitted from agricultural sources, such as silage. Understanding ethanol emissions is crucial for assessing air quality and the environmental impact of agricultural practices.

Case Study: Ethanol Emissions from Corn Silage

Research indicated that corn silage is a significant source of VOCs, with ethanol being the predominant compound emitted. By analyzing ethanol emissions using this compound as a tracer, scientists could quantify emissions under varying temperature and airflow conditions, providing valuable data for environmental assessments .

Analytical Applications

In analytical chemistry, this compound serves as an internal standard for various mass spectrometry techniques, including matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). This application enhances the accuracy of quantifying metabolites formed during chemical reactions.

Case Study: Quantification of Metabolites

A study highlighted the use of this compound as an internal standard to quantify 2,4-dinitrophenylhydrazine derivatives formed during enzymatic reactions. This method allows for high-throughput analyses and improves the reliability of metabolic studies .

作用機序

Ethanol-2-13C exerts its effects through various molecular targets and pathways:

類似化合物との比較

Ethanol-2-13C can be compared with other isotopically labeled ethanol compounds:

Ethanol-1-13C: Labeled at the carbon-1 position, used for similar applications but provides different insights in NMR studies.

Ethanol-13C2: Labeled at both carbon positions, offering more comprehensive data in metabolic studies.

Methanol-13C: A simpler alcohol labeled with 13C, used in studies of methanol metabolism and toxicity.

Uniqueness: this compound is unique due to its specific labeling at the carbon-2 position, making it particularly useful for studying reactions and pathways involving this carbon atom .

生物活性

Ethanol-2-13C, a stable isotope-labeled form of ethanol, has garnered significant attention in biological research due to its unique metabolic pathways and applications in tracing metabolic processes. This article delves into the biological activity of this compound, highlighting its metabolic effects, applications in research, and relevant case studies.

Metabolism of this compound

Metabolic Pathways:

Ethanol is primarily metabolized in the liver through two main pathways: the alcohol dehydrogenase (ADH) pathway and the microsomal ethanol oxidizing system (MEOS). In both pathways, ethanol is converted to acetaldehyde and subsequently to acetate. The incorporation of the 13C label allows for detailed tracking of these metabolites through various biochemical processes.

- Conversion to Acetate:

-

Brain Metabolism:

- Studies have shown that acetate derived from this compound can be utilized in the brain, contributing to neurotransmitter synthesis, particularly glutamate and GABA .

- Chronic exposure to ethanol increases cerebral oxidation of acetate, enhancing the incorporation of 13C into key neurochemicals, indicating an adaptive response to prolonged ethanol consumption .

Isotope Labeling and Its Significance

Isotope Fractionation:

The use of this compound provides insights into isotope fractionation during fermentation and metabolic processes. Different metabolic pathways exhibit distinct isotope patterns, which can be analyzed using techniques such as 13C NMR spectroscopy. For instance:

- Pathways Analyzed:

- Embden-Meyerhof-Parnas (EMP) pathway

- Entner-Doudoroff (ED) pathway

- Reductive Pentose Phosphate (RPP) pathway

Each pathway demonstrates unique isotopic signatures for methylene and methyl carbon positions in ethanol, which can be traced back to their glucose precursors .

Research Findings

Case Studies and Experimental Data:

Several studies have employed this compound to explore its biological activity:

- Metabolic Studies in Animal Models:

- Isotope Distribution Analysis:

- Pharmacokinetics:

Tables and Data Summary

特性

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: this compound is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used this compound to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of this compound in uncovering metabolic mechanisms.

Q2: How does the use of this compound contribute to understanding radical formation in chemical reactions?

A2: While this compound wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。